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Compound of Interest

4-Chloro-2-fluoro-3-
Compound Name:

methoxybenzaldehyde
CAS No.: 1002344-97-9
Cat. No.: B1456977

Get Quote

\ J

Technical Whitepaper: Physicochemical Profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9) is a highly specialized tri-
substituted aromatic aldehyde serving as a critical intermediate in the synthesis of advanced
pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—featuring a reactive
aldehyde handle, a metabolically stable fluorine atom, and a chloro-group amenable to cross-
coupling—makes it a high-value scaffold for medicinal chemistry campaigns, particularly in the
development of kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties,
handling protocols, and synthetic utility, designed to support researchers in optimizing their
experimental workflows.

Identity & Molecular Characterization
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Precise identification is paramount when working with multi-substituted benzene derivatives to
avoid regioisomeric confusion.

Parameter Data

IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Registry Number 1002344-97-9

Molecular Formula CsHsCIFO2

Molecular Weight 188.58 g/mol

SMILES COclc(Cl)cee(C=0)clF

InChlKey LFDRRVSSSZUDJD-UHFFFAOYSA-N
MDL Number MFCD19687172

Structural Analysis Diagram

The following diagram illustrates the functional connectivity and electronic environment of the
molecule, highlighting the orthogonal reactivity sites.
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Caption: Functional group analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde showing

orthogonal reactivity sites for divergent synthesis.

Physicochemical Properties

The physical state and solubility profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde dictate
the optimal conditions for storage and reaction solvent selection.
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Property

Value / Observation

Technical Insight

Physical State

Solid (Crystalline Powder)

Typically isolated as a white to
off-white solid. Handling
requires standard powder

safety protocols.[2][3]

Melting Point

Undetermined (Experimental)

While specific experimental
data is sparse in public
registries, structural analogs
(e.g., 2-fluoro-3-
methoxybenzaldehyde, MP 47-
51°C) suggest a likely melting
range of 55—-75°C due to the
added chloro-substituent

increasing lattice energy.

Boiling Point

~280°C (Predicted)

High boiling point necessitates
vacuum distillation if
purification by distillation is
attempted, though

recrystallization is preferred.

Density

1.35 + 0.1 g/cm3 (Predicted)

Higher density than
unsubstituted benzaldehyde

due to halogenation.

LogP

2.1 — 2.5 (Estimated)

Moderate lipophilicity; indicates
good membrane permeability

potential for derived drugs.

Solubility

DMSO, DMF, DCM, Methanol

Insoluble in water. For
biological assays, prepare
stock solutions in DMSO.

pKa

N/A (Non-ionizable)

The molecule remains neutral
in physiological pH, simplifying
extraction protocols (extract
into organic phase from neutral

aqueous media).
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Spectral & Analytical Fingerprint

Validating the identity of CAS 1002344-97-9 requires careful interpretation of NMR data,
particularly distinguishing it from its isomers (e.g., the 6-chloro isomer).

Nuclear Magnetic Resonance (NMR)
 1H NMR (400 MHz, CDCls):
o 0 ~10.2 ppm (1H, s/d): Aldehyde proton. May show small coupling to the ortho-fluorine (
Hz).

o & ~7.5-7.8 ppm (2H, m): Aromatic protons at C5 and C6. The signal splitting will be
complex (doublet of doublets) due to coupling between H5-H6 (

Hz) and H-F coupling.
o 0 ~4.0 ppm (3H, s): Methoxy group protons. This singlet is a diagnostic baseline.

e 19F NMR:

o Single peak expected around -120 to -130 ppm, characteristic of an ortho-substituted
fluoroarene.

Infrared Spectroscopy (IR)
e C=0 Stretch: Strong absorption at 1680—-1700 cm~1.
e C-F Stretch: distinct band in the 1000-1400 cm~! fingerprint region.

Synthetic Utility & Workflow

The primary value of this compound lies in its ability to undergo orthogonal functionalization.
The aldehyde allows for carbon chain extension, while the aryl chloride facilitates catalytic
cross-coupling.

Key Reaction Pathways:
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e Suzuki-Miyaura Coupling: The C4-Chlorine bond is activated for palladium-catalyzed
coupling with boronic acids, allowing the construction of biaryl systems.

e Reductive Amination: The C1-Aldehyde condenses with amines to form imines, which are
reduced to secondary amines—a ubiquitous motif in kinase inhibitors.

Experimental Workflow Diagram
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Caption: Typical divergent synthesis workflow utilizing the aldehyde and chloro- functionalities
sequentially.

Handling, Stability & Safety

o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone
to air oxidation to the corresponding benzoic acid over time.
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o Safety Profile:
o GHS Classification: Warning.

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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